Cudc-305

Oral bioavailability Pharmacokinetics HSP90 inhibitor

CUDC-305 (CAS 1061318-81-7), also known as Debio 0932, is a synthetic small-molecule inhibitor of heat shock protein 90 (HSP90) belonging to the novel imidazopyridine chemical class. It functions as a pan-HSP90 inhibitor, binding competitively to the N-terminal ATP-binding pocket of HSP90α and HSP90β, thereby disrupting the chaperone function and promoting proteasomal degradation of multiple oncogenic client proteins.

Molecular Formula C22H30N6O2S
Molecular Weight 442.6 g/mol
CAS No. 1061318-81-7
Cat. No. B1193811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCudc-305
CAS1061318-81-7
SynonymsDebio0932;  Debio-0932;  Debio 0932;  CUDC305;  CUDC-305;  CUDC 305.
Molecular FormulaC22H30N6O2S
Molecular Weight442.6 g/mol
Structural Identifiers
SMILESCC(C)(C)CNCCN1C2=C(C(=NC=C2)N)N=C1SC3=CC4=C(C=C3N(C)C)OCO4
InChIInChI=1S/C22H30N6O2S/c1-22(2,3)12-24-8-9-28-14-6-7-25-20(23)19(14)26-21(28)31-18-11-17-16(29-13-30-17)10-15(18)27(4)5/h6-7,10-11,24H,8-9,12-13H2,1-5H3,(H2,23,25)
InChIKeyRVJIQAYFTOPTKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite to off-white solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





CUDC-305 (Debio 0932) Procurement Guide: Key Identity and Target Profile


CUDC-305 (CAS 1061318-81-7), also known as Debio 0932, is a synthetic small-molecule inhibitor of heat shock protein 90 (HSP90) belonging to the novel imidazopyridine chemical class [1]. It functions as a pan-HSP90 inhibitor, binding competitively to the N-terminal ATP-binding pocket of HSP90α and HSP90β, thereby disrupting the chaperone function and promoting proteasomal degradation of multiple oncogenic client proteins [2]. The compound has advanced through Phase 1 and Phase 2 clinical evaluation for solid tumors and hematological malignancies, with the highest reported phase being Phase 2 [3].

CUDC-305 Selection Rationale: Why In-Class Substitution Introduces Scientific Risk


HSP90 inhibitors exhibit substantial inter-compound variability in pharmacokinetic behavior, tissue distribution, and resistance-overcoming capacity that precludes direct substitution in research or development workflows. While multiple HSP90 inhibitors share the N-terminal ATP-binding mechanism, their oral bioavailability, tumor retention half-life, and blood-brain barrier (BBB) penetration differ markedly—parameters that directly determine experimental outcomes and translational relevance [1]. Furthermore, differential sensitivity in erlotinib-resistant and EGFR T790M-mutant models varies by orders of magnitude across inhibitors, meaning that substituting CUDC-305 with an alternative HSP90 inhibitor without validation risks experimental failure, particularly in studies involving drug-resistant NSCLC, glioblastoma, or brain metastasis models where CUDC-305 has demonstrated validated, quantifiable differentiation [2].

CUDC-305 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data


CUDC-305 Oral Bioavailability: 96.0% vs. Typical HSP90 Inhibitor Class Performance

CUDC-305 exhibits exceptionally high oral bioavailability of 96.0% in preclinical pharmacokinetic studies [1]. This value places CUDC-305 at the upper extreme of the oral bioavailability spectrum among HSP90 inhibitors, contrasting sharply with the geldanamycin derivative 17-AAG, which requires intravenous administration due to poor oral bioavailability, and 17-DMAG, which achieves oral bioavailability but with values well below 96% . This differential directly impacts dosing flexibility and experimental design for in vivo efficacy studies.

Oral bioavailability Pharmacokinetics HSP90 inhibitor Drug delivery

CUDC-305 Blood-Brain Barrier Penetration and Brain Tumor Retention Compared to Clinical-Grade HSP90 Inhibitors

CUDC-305 demonstrates validated capacity to cross the blood-brain barrier and achieve therapeutic concentrations in brain tissue [1]. This property has been functionally confirmed through significant prolongation of animal survival in U87MG orthotopic glioblastoma models and extension of survival in H1975 brain metastatic models [2]. Among clinical-stage HSP90 inhibitors, only a subset—including NMS-E973—have demonstrated BBB penetration, whereas many earlier-generation inhibitors such as 17-AAG and its derivatives exhibit poor CNS distribution, limiting their utility in primary or metastatic brain tumor models [3].

Blood-brain barrier Glioblastoma Brain metastasis CNS penetration

CUDC-305 Efficacy in Erlotinib-Resistant NSCLC vs. Ganetespib and 17-AAG

CUDC-305 demonstrates potent antiproliferative activity in erlotinib-resistant non-small cell lung cancer (NSCLC) cell lines with IC50 values ranging from 120 to 700 nmol/L, and binds to HSP90 extracted from erlotinib-resistant NSCLC cells with an IC50 of 70 nmol/L [1]. In subcutaneous xenograft models, CUDC-305 potently inhibits tumor growth in H1975 (EGFR T790M mutation) and A549 (K-ras mutation) models, which confer acquired and primary erlotinib resistance, respectively [2]. In comparison, ganetespib exhibits IC50 values of 2-30 nmol/L in NSCLC models and is approximately 20-fold more potent than 17-AAG in isogenic Ba/F3 pro-B cells [3]; however, ganetespib's clinical development has been discontinued in multiple indications, whereas CUDC-305 (Debio 0932) advanced through Phase 2 trials with a distinct safety profile characterized by no observed ocular or cardiac toxicity [4].

EGFR inhibitor resistance NSCLC T790M mutation Acquired resistance

CUDC-305 Tumor-Selective Retention: 20.4-Hour Half-Life vs. Normal Tissue Clearance

CUDC-305 exhibits selective retention in tumor tissue with a half-life of 20.4 hours compared with normal tissues [1]. This tumor-selective pharmacokinetic profile is not uniformly observed across HSP90 inhibitors; for instance, 17-AAG and its derivatives typically show broader tissue distribution without pronounced tumor selectivity . The prolonged tumor retention correlates with durable inhibition of multiple oncoproteins and sustained suppression of PI3K/AKT and RAF/MEK/ERK signaling pathways, contributing to the observed complete tumor regression in MV4-11 AML xenografts [2].

Tumor retention Pharmacodynamics Tissue distribution Therapeutic window

CUDC-305 Complete Tumor Regression in AML Xenografts: Differentiation from Partial Responders

CUDC-305 induces complete tumor regression in subcutaneous MV4-11 acute myelogenous leukemia (AML) xenografts across various pretreatment tumor sizes (100 mm³ to 900 mm³) following oral administration [1]. Pharmacodynamic analysis in this model demonstrates dramatic reduction of oncoprotein FLT3 and downstream signaling molecules with concurrent induction of HSP70 [2]. This complete regression outcome distinguishes CUDC-305 from HSP90 inhibitors that produce only partial growth inhibition or tumor stasis in comparable AML models, and is attributed to the combination of high oral bioavailability (96.0%), selective tumor retention (20.4-hour half-life), and sustained pathway suppression [3].

Acute myelogenous leukemia Tumor regression Xenograft FLT3

CUDC-305 Combination Enhancement with Standard-of-Care Agents: Synergy in Breast and Colorectal Models

CUDC-305 enhances the antitumor activity of standard-of-care agents in breast and colorectal tumor models when used in combination [1]. Specifically, in the H1975 NSCLC tumor model, CUDC-305 improved the antitumor activity of a standard-of-care agent in a combination study [2]. This combination enhancement property, documented in peer-reviewed preclinical studies, positions CUDC-305 as a research tool for investigating rational combination strategies with chemotherapy, targeted therapy, or immunotherapy regimens—an application where not all HSP90 inhibitors have demonstrated equivalent combinatorial benefit .

Combination therapy Synergy Standard-of-care Breast cancer Colorectal cancer

CUDC-305 Optimal Deployment Scenarios: Evidence-Anchored Applications in Oncology Research


EGFR TKI-Resistant Non-Small Cell Lung Cancer (NSCLC) Studies

CUDC-305 is the appropriate selection for investigators studying acquired or primary resistance to EGFR tyrosine kinase inhibitors in NSCLC. The compound demonstrates validated antiproliferative activity (IC50 120-700 nmol/L) in erlotinib-resistant NSCLC cell lines and potently inhibits tumor growth in subcutaneous xenograft models of H1975 (EGFR T790M mutation) and A549 (K-ras mutation), both of which confer resistance to erlotinib and gefitinib [1]. CUDC-305 also significantly prolongs animal survival in orthotopic lung tumor models of H1975 and A549, effects partially attributed to preferential compound exposure in lung tissue [2].

Glioblastoma and Brain Metastasis Research Requiring BBB Penetration

For studies involving primary brain malignancies or brain metastases, CUDC-305 offers validated blood-brain barrier penetration with demonstrated functional efficacy in intracranial models. The compound reaches therapeutic levels in brain tissue, exhibits dose-dependent antitumor activity in subcutaneous U87MG glioblastoma xenografts, significantly prolongs survival in U87MG orthotopic models, and extends animal survival in H1975 brain metastatic models [1][2]. This CNS penetration profile differentiates CUDC-305 from HSP90 inhibitors lacking documented BBB crossing capability.

Acute Myelogenous Leukemia (AML) and Hematological Malignancy Studies

CUDC-305 is specifically indicated for AML research programs based on its capacity to induce complete tumor regression in MV4-11 AML subcutaneous xenografts across a range of pretreatment tumor sizes (100-900 mm³) following oral administration [1]. Pharmacodynamic analyses confirm dramatic reduction of oncoprotein FLT3 and downstream signaling molecules with concurrent HSP70 induction [2]. The compound's high oral bioavailability (96.0%) and selective tumor retention (20.4-hour half-life) contribute to this robust hematological malignancy efficacy profile .

Combination Therapy Studies with Standard-of-Care Agents

CUDC-305 should be prioritized for preclinical combination studies with standard-of-care chemotherapeutics or targeted agents. The compound has demonstrated enhancement of antitumor activity when combined with standard-of-care agents in breast cancer models, colorectal tumor models, and the H1975 NSCLC xenograft model [1][2]. This documented combination benefit across multiple solid tumor types provides a validated foundation for rational combination study design.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cudc-305

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.